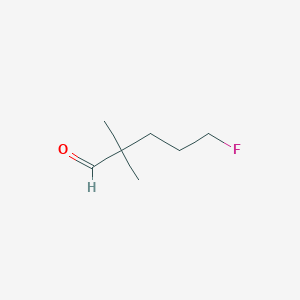

5-Fluoro-2,2-dimethylpentanal

Description

Significance of Fluorine in Organic Molecules for Advanced Materials and Synthetic Building Blocks

The incorporation of fluorine into organic molecules imparts a range of profound and often beneficial changes to their physical, chemical, and biological properties. beilstein-journals.orgtandfonline.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry. acs.org This inherent strength often enhances the metabolic stability of a molecule by making the C-F bond resistant to cleavage by metabolic enzymes. tandfonline.com

In medicinal chemistry, replacing hydrogen with fluorine can alter a molecule's lipophilicity, binding affinity to biological targets, and bioavailability. beilstein-journals.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net In materials science, fluorination is used to create advanced polymers and materials with high thermal stability, chemical inertness, and unique surface properties. tandfonline.com The growing demand for novel organofluorine compounds has spurred the development of new synthetic methods and has highlighted the importance of fluorinated building blocks—versatile molecules that serve as starting points for the synthesis of more complex fluorinated targets. beilstein-journals.orgmdpi.comalfa-chemistry.com

Role of the Aldehyde Functional Group in Diverse Synthetic Transformations

The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, is one of the most versatile functionalities in organic synthesis. The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This reactivity is the basis for a vast array of synthetic transformations. Aldehydes readily undergo:

Nucleophilic addition reactions to form alcohols, hemiacetals, and cyanohydrins.

Condensation reactions , such as the aldol (B89426) and Wittig reactions, which are fundamental for forming new carbon-carbon bonds.

Oxidation to produce carboxylic acids.

Reduction to yield primary alcohols.

Reductive amination to form amines.

This wide-ranging reactivity makes aldehydes crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and polymers. researchgate.netresearcher.life The ability to use aldehydes as precursors for sterically hindered ketones has also been a subject of research. acs.orgsci-hub.se

Structural Features and Uniqueness of 5-Fluoro-2,2-dimethylpentanal

This compound is a unique molecule defined by the convergence of three key structural motifs: a terminal fluorine atom, a sterically demanding quaternary carbon center adjacent to the carbonyl group, and an aliphatic aldehyde framework. The combination of these features is expected to result in a distinct reactivity profile that is not well-documented in existing chemical literature.

| Property | Value (Computed) |

| Molecular Formula | C7H13FO |

| Molecular Weight | 132.18 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 132.09504314 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

Table 1: Computed Physicochemical Properties of this compound. Data sourced from PubChem and should be considered as estimated values. nih.gov

The gem-dimethyl group at the C-2 position (the α-carbon relative to the carbonyl) creates a quaternary carbon center. This feature, often referred to as a neopentyl-like arrangement, imposes significant steric hindrance around the adjacent aldehyde functional group. researchgate.netacs.org This steric bulk can be expected to dramatically affect the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles, potentially slowing down or preventing reactions that proceed easily with less hindered aldehydes. researchgate.netmasterorganicchemistry.com This phenomenon, known as the Thorpe-Ingold effect, can also influence the molecule's conformational preferences. acs.orgresearchgate.net Electronically, the two methyl groups exert a weak, electron-donating inductive effect (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon. hithaldia.in

This compound is built upon a five-carbon aliphatic aldehyde framework. Such aldehydes are fundamental building blocks in organic synthesis. researcher.life They serve as precursors for a variety of functional groups and are used to construct larger carbon skeletons. The aliphatic chain provides a non-polar, flexible backbone that influences the molecule's solubility and physical properties.

| Reaction Type | Description | General Product |

| Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Alcohol, Hemiacetal, Cyanohydrin |

| Oxidation | The aldehyde is oxidized, typically with agents like chromic acid or KMnO4. | Carboxylic Acid |

| Reduction | The aldehyde is reduced, commonly with NaBH4 or LiAlH4. | Primary Alcohol |

| Wittig Reaction | Reaction with a phosphorus ylide to form a C=C double bond. | Alkene |

| Aldol Condensation | Dimerization or reaction with another enolizable carbonyl compound. | β-Hydroxy aldehyde/ketone |

| Bisulfite Addition | Reversible reaction with sodium bisulfite, used for purification. researchgate.net | Bisulfite Adduct |

Table 2: General Synthetic Transformations of Aldehydes.

Research Gaps and Motivations for Investigating this compound

The primary research gap concerning this compound is the significant lack of published experimental data. Its synthesis, spectroscopic characterization, and reactivity have not been systematically studied or reported in peer-reviewed literature, with mentions being largely confined to chemical supplier catalogs and supporting information in unrelated studies. nih.govdoi.org

The motivation for investigating this compound stems directly from its unique structure and its potential as a novel fluorinated building block. beilstein-journals.orgtandfonline.com Key research questions include:

How does the interplay between the terminal fluorine's electron-withdrawing nature and the α-quaternary center's steric bulk influence the reactivity of the aldehyde?

Can this molecule be used to access new types of sterically hindered and terminally fluorinated structures?

What are the conformational preferences of the molecule, and how do they affect its reactivity?

Answering these questions would contribute to the fundamental understanding of organofluorine chemistry and expand the toolkit of synthetic chemists. The development of synthetic routes to such unique building blocks is crucial for advancing drug discovery and materials science, where precise control over molecular architecture is paramount. tandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13FO |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

5-fluoro-2,2-dimethylpentanal |

InChI |

InChI=1S/C7H13FO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3 |

InChI Key |

MXLLUSNCGCJKPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCF)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 2,2 Dimethylpentanal

Retrosynthetic Analysis of 5-Fluoro-2,2-dimethylpentanal

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials.

Disconnection Strategies to Simpler Precursors

The structure of this compound suggests several possible disconnection strategies. A primary and logical disconnection is at the C3-C4 bond. This bond formation is strategically positioned away from the sterically hindered quaternary center at C2 and the reactive aldehyde group. This disconnection simplifies the target molecule into two key fragments.

Another potential, though less favorable, disconnection is at the C2-C3 bond. This approach would involve the formation of a carbon-carbon bond adjacent to the sterically demanding gem-dimethyl group, which could present significant synthetic challenges.

Identification of Key Fluorinated and Branched Synthons

Based on the more favorable C3-C4 disconnection, two key synthons are identified:

A 3-fluoropropyl synthon: This synthon would possess a nucleophilic character to react with an electrophilic partner. A practical chemical equivalent for this synthon is 3-fluoropropyl magnesium bromide, a Grignard reagent. sigmaaldrich.com Grignard reagents are organomagnesium halides that are highly effective carbon-based nucleophiles. masterorganicchemistry.com

A 2,2-dimethylacetaldehyde synthon: This synthon would need to be electrophilic at the carbon that will become C4 of the final product. A suitable precursor for this would be an α,β-unsaturated aldehyde, such as 2,2-dimethyl-4-pentenal, which would allow for a conjugate addition reaction.

De Novo Synthesis Approaches

De novo synthesis involves the construction of a molecule from simple starting materials. The following sections detail a plausible synthetic route to this compound.

Construction of the Carbon Skeleton

The assembly of the carbon framework of this compound can be approached by first constructing the core structure and then introducing the pentanal chain.

A key challenge in the synthesis is the creation of the quaternary carbon center at the C2 position. A common and effective method to achieve this is through the alkylation of an enolate or a related species. Isobutyraldehyde is an ideal starting material for this purpose. wikipedia.org

The synthesis of the 2,2-dimethylpentanal (B85100) core can be envisioned through the mono-alkylation of isobutyraldehyde. orgsyn.org This involves the formation of a metalloenamine from isobutyraldehyde, followed by alkylation with a suitable electrophile. orgsyn.org

| Step | Reactant | Reagent | Product |

| 1 | Isobutyraldehyde | tert-Butylamine | N-(2-methylpropylidene)-tert-butylamine |

| 2 | N-(2-methylpropylidene)-tert-butylamine | Grignard Reagent (e.g., Ethylmagnesium bromide) | Magnesioenamine halide salt |

| 3 | Magnesioenamine halide salt | Alkylating agent (e.g., Propyl iodide) | Alkylated imine |

| 4 | Alkylated imine | Aqueous acid workup | 2,2-Dimethylpentanal |

This table outlines a general strategy for the synthesis of the 2,2-dimethylpentanal core structure based on the alkylation of isobutyraldehyde.

With the 2,2-dimethylpentanal core conceptually assembled, the introduction of the fluorine-containing fragment can be achieved through carbon-carbon bond-forming reactions. One of the most reliable methods for this type of transformation is the use of organocuprate reagents in a conjugate addition reaction. ucalgary.cachem-station.com

This strategy would involve the preparation of an α,β-unsaturated aldehyde from a precursor like isobutyraldehyde. For instance, an aldol (B89426) condensation of isobutyraldehyde with acetaldehyde would yield 2,2-dimethyl-3-pentenal after dehydration. The subsequent conjugate addition of a fluorinated organocuprate would introduce the fluorine atom at the desired position.

| Step | Reactant | Reagent | Product |

| 1 | 3-Fluoro-1-bromopropane | Lithium metal | 3-Fluoropropyllithium |

| 2 | 3-Fluoropropyllithium | Copper(I) iodide | Lithium di(3-fluoropropyl)cuprate |

| 3 | 2,2-Dimethyl-3-pentenal | Lithium di(3-fluoropropyl)cuprate | This compound (after workup) |

This table illustrates a proposed synthetic route for the introduction of the fluorinated pentanal chain via an organocuprate conjugate addition.

Introduction of the Fluorine Atom

The incorporation of a fluorine atom into an organic molecule is a critical step that can be achieved through various strategic approaches. The choice of method often depends on the nature of the starting material and the desired regioselectivity. For the synthesis of this compound, both nucleophilic and electrophilic fluorination techniques are viable pathways.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the use of a fluoride ion (F⁻) source to displace a leaving group or open a strained ring. alfa-chemistry.com This approach is one of the most common for creating carbon-fluorine bonds.

A highly effective and direct method for synthesizing this compound is through the deoxyfluorination of its corresponding alcohol precursor, 5-hydroxy-2,2-dimethylpentanal. This transformation replaces the hydroxyl group with a fluorine atom. Reagents such as (Diethylamino)sulfur trifluoride (DAST) and [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor) are widely used for this purpose. commonorganicchemistry.comenamine.net

The reaction proceeds by activating the primary alcohol, which is then displaced by a fluoride ion in a nucleophilic substitution reaction. ucla.edu DAST is a versatile nucleophilic fluorinating agent, typically used in solvents like dichloromethane at low temperatures, ranging from -78 °C to room temperature, to convert alcohols to alkyl fluorides. commonorganicchemistry.comorganic-synthesis.com

Deoxo-Fluor is recognized as a thermally more stable alternative to DAST, offering similar or sometimes superior reactivity. commonorganicchemistry.comsigmaaldrich.comcommonorganicchemistry.com It effectively converts alcohols to alkyl fluorides and is known for its utility in various synthetic transformations under mild conditions, often resulting in high yields and straightforward purification. sigmaaldrich.comacs.org The choice between DAST and Deoxo-Fluor may depend on the scale of the reaction and thermal stability requirements. commonorganicchemistry.comorganic-chemistry.org

Below is a comparative table of these two common deoxyfluorination reagents.

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) |

|---|---|---|

| Thermal Stability | Can be unstable if heated (potential detonation >90 °C) commonorganicchemistry.com | More thermally stable than DAST commonorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org |

| Common Solvents | Dichloromethane (DCM) commonorganicchemistry.comorganic-synthesis.com | Dichloromethane (DCM) |

| Typical Temp. | -78 °C to Room Temperature commonorganicchemistry.comorganic-synthesis.com | 0 °C to Room Temperature |

| Reactivity | Highly effective for converting alcohols to alkyl fluorides enamine.net | Similar or superior reactivity to DAST commonorganicchemistry.comsigmaaldrich.com |

| Handling | Moisture and heat sensitive organic-synthesis.com | Does not react violently with water |

This table provides a general comparison of DAST and Deoxo-Fluor for deoxyfluorination reactions.

An alternative nucleophilic strategy begins with an unsaturated precursor, such as 2,2-dimethyl-4-pentenal. The carbon-carbon double bond can undergo a halofluorination reaction, where a halogen (like bromine or iodine) and fluorine are added across the bond. This typically involves a reagent system that provides an electrophilic halogen source and a nucleophilic fluoride source.

For instance, reacting 2,2-dimethyl-4-pentenal with a combination of N-bromosuccinimide (NBS) and a fluoride source like hydrogen fluoride-pyridine complex (Olah's reagent) would yield a bromo-fluoro alcohol intermediate. Subsequent chemical steps would be required to remove the bromine and oxidize the alcohol to the target aldehyde. This multi-step process involves:

Bromofluorination: Addition of 'Br' and 'F' across the terminal double bond.

Reductive Debromination: Removal of the bromine atom, for example, using a tin hydride reagent like tributyltin hydride (Bu₃SnH).

Oxidation: Conversion of the resulting primary alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Electrophilic Fluorination Strategies

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. alfa-chemistry.com While more commonly used for fluorinating electron-rich sites like enolates or aromatic rings, strategies exist for less activated C-H bonds. alfa-chemistry.comsigmaaldrich.com

For the synthesis of this compound, this approach is less direct than nucleophilic methods. It could hypothetically involve a radical-mediated C-H fluorination at the terminal (C5) position of a suitable precursor like 2,2-dimethylpentanal. Reagents like Selectfluor in the presence of a photocatalyst could potentially achieve such a transformation, although selectivity can be a challenge. organic-chemistry.org Another electrophilic route could involve the fluorination of a terminal organometallic precursor, such as an organoborane or organozinc compound, derived from an alkene like 2,2-dimethyl-4-pentenal. However, these methods are generally less common for preparing simple primary alkyl fluorides compared to the deoxyfluorination of alcohols.

Asymmetric Catalytic Methods for Chiral Alkyl Fluorides if Stereocenters are Introduced in Precursors

The target molecule, this compound, is achiral, meaning it does not have any stereocenters. Therefore, asymmetric catalytic methods are not strictly necessary for its synthesis.

However, if a synthetic strategy involved a precursor molecule containing a stereocenter, asymmetric fluorination techniques would become highly relevant for controlling the stereochemical outcome. nih.gov For example, if a chiral analogue, such as 5-fluoro-2,2,3-trimethylpentanal, were the target, an asymmetric method would be crucial. Advances in catalysis have enabled the enantioselective synthesis of chiral alkyl fluorides through various means, including transition-metal-catalyzed cross-couplings and organocatalyzed fluorinations. semanticscholar.orgnih.govthieme-connect.com Such methods often involve the enantioselective fluorination of prochiral nucleophiles or the kinetic resolution of racemic precursors. nih.govchemrxiv.org While not directly applicable to the synthesis of the achiral title compound, these methodologies are a cornerstone of modern organofluorine chemistry for producing chiral fluorinated molecules. nih.gov

Synthesis via Functional Group Interconversions (FGI) and Derivatization from Related Precursors

Functional group interconversion (FGI) provides a powerful and versatile route to this compound by starting with a precursor that already contains the required carbon skeleton and the fluorine atom. The synthesis is then reduced to modifying a functional group to yield the desired aldehyde.

A plausible FGI strategy would be the partial reduction of a more oxidized precursor, such as 5-fluoro-2,2-dimethylpentanoic acid or its corresponding ester.

Synthetic Pathway via FGI:

| Step | Starting Material | Reagent(s) | Product | Description |

| 1 | 5-Fluoro-2,2-dimethylpentanoic acid | 1. SOCl₂ 2. Weinreb amine (Me(MeO)NH·HCl), base | N-methoxy-N,5-dimethyl-5-fluoro-2,2-dimethylpentanamide (Weinreb amide) | The carboxylic acid is first converted to an acid chloride, which then reacts with Weinreb amine to form a stable amide intermediate. |

| 2 | Weinreb amide from Step 1 | Diisobutylaluminium hydride (DIBAL-H) | This compound | The Weinreb amide is reduced with DIBAL-H. This method is known to cleanly stop at the aldehyde stage, preventing over-reduction to the alcohol. |

This table outlines a two-step functional group interconversion (FGI) pathway to the target compound.

Alternatively, one could start with 5-fluoro-2,2-dimethylpentan-1-ol. This alcohol could be synthesized via the deoxyfluorination of 2,2-dimethylpentane-1,5-diol. The alcohol would then be oxidized to the aldehyde using a variety of mild oxidation reagents, such as:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)

These methods are standard in organic synthesis for the conversion of primary alcohols to aldehydes while minimizing the risk of over-oxidation to a carboxylic acid.

Oxidation of Fluorinated Alcohols to the Aldehyde

A primary route to this compound is the oxidation of its corresponding primary alcohol, 5-fluoro-2,2-dimethylpentan-1-ol. The key challenge is to achieve selective oxidation to the aldehyde without further oxidation to the carboxylic acid, while ensuring the stability of the carbon-fluorine bond. Several mild oxidation protocols are well-suited for this transformation.

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent and is renowned for its mild conditions (room temperature, neutral pH), high chemoselectivity, and rapid reaction times. wikipedia.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction is typically performed in chlorinated solvents like dichloromethane and effectively converts primary alcohols to aldehydes with minimal side reactions, making it ideal for sensitive substrates containing moieties like the C-F bond. wikipedia.orgwikipedia.orgorganic-chemistry.org

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by quenching with a hindered organic base like triethylamine. thermofisher.comjk-sci.combyjus.comwikipedia.orgorganic-chemistry.org This method is characterized by its exceptionally mild conditions, typically being carried out at -78 °C, which prevents over-oxidation and is compatible with a wide array of functional groups. jk-sci.comwikipedia.orgorganic-chemistry.org The primary drawbacks are the formation of stoichiometric amounts of foul-smelling dimethyl sulfide and the need for cryogenic temperatures. byjus.comorganic-chemistry.org

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, Fast, High Yield, Easy Workup wikipedia.orgwikipedia.org | Reagent is potentially explosive wikipedia.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂, -78 °C to Room Temp. | Very Mild, High Tolerance for Functional Groups wikipedia.org | Malodorous Byproduct, Cryogenic Temps byjus.comorganic-chemistry.org |

Reductions of Fluorinated Carboxylic Acids or Derivatives to the Aldehyde

Another viable synthetic pathway involves the partial reduction of 5-fluoro-2,2-dimethylpentanoic acid or its more reactive derivatives, such as esters or acyl chlorides. This approach requires careful selection of a reducing agent that can be delivered in a controlled stoichiometric amount to halt the reduction at the aldehyde stage.

Diisobutylaluminium Hydride (DIBAL-H) Reduction of Esters: DIBAL-H is a bulky and powerful reducing agent widely used for the partial reduction of esters to aldehydes. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com The reaction is highly temperature-dependent and is typically conducted at low temperatures (-78 °C) to prevent over-reduction to the primary alcohol. chemistrysteps.comcommonorganicchemistry.com By using a single equivalent of DIBAL-H, the tetrahedral intermediate formed is stable at low temperatures and is hydrolyzed to the aldehyde upon workup. masterorganicchemistry.comchemistrysteps.com This method is a cornerstone for converting esters, which are readily prepared from carboxylic acids, into aldehydes. masterorganicchemistry.comacs.org

Reduction of Acyl Chlorides (Rosenmund Reduction): While a classic method, the Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride over a poisoned catalyst (e.g., palladium on barium sulfate). The "poison," such as quinoline-sulfur, deactivates the catalyst to prevent the subsequent reduction of the aldehyde product. This method is less common in modern synthesis due to the need for heterogeneous catalysts and the often harsh conditions required to prepare the starting acyl chloride.

| Reduction Method | Substrate | Key Reagent | Typical Conditions | Key Features |

| DIBAL-H Reduction | Ester (e.g., Methyl 5-fluoro-2,2-dimethylpentanoate) | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | Excellent for partial reduction; temperature control is critical masterorganicchemistry.comchemistrysteps.com |

| Rosenmund Reduction | Acyl Chloride | H₂, Pd/BaSO₄, Catalyst Poison | Toluene, Heat | Classic method; limited by substrate scope and catalyst sensitivity |

Formylation Reactions of Fluorinated Alkenes or Alkanes

Directly introducing a formyl group (–CHO) onto a fluorinated hydrocarbon skeleton represents a more convergent synthetic strategy.

Hydroformylation of Fluorinated Alkenes: Hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond, typically using carbon monoxide and hydrogen gas in the presence of a transition metal catalyst (e.g., cobalt or rhodium complexes). For the synthesis of this compound, a precursor like 4-fluoro-1,1-dimethylbutene could theoretically undergo hydroformylation. A key challenge in hydroformylation is controlling the regioselectivity (i.e., the formation of the linear vs. branched aldehyde). For terminal alkenes, specialized ligands can be used to favor the formation of the desired terminal aldehyde.

While powerful, direct C-H formylation of unactivated fluorinated alkanes is exceptionally challenging and not a commonly employed method for the synthesis of specific aldehydes like this compound.

Stereoselective Synthesis of this compound

Although this compound itself is achiral, the methodologies for its synthesis can be extended to create chiral analogues, or its precursors can be synthesized in an enantiomerically enriched form. Stereoselective synthesis is crucial for producing compounds with specific biological activities.

Enantioselective Approaches to Related Fluorinated Alcohols or Carboxylic Acids

The most common strategy for obtaining a chiral version of the target aldehyde is to first synthesize a chiral fluorinated precursor, such as a fluorinated alcohol or carboxylic acid, which is then converted to the aldehyde.

Organocatalytic Asymmetric Fluorination: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated molecules. nih.govscienceopen.comresearchgate.netscienceopen.com For instance, an α-branched aldehyde could undergo asymmetric α-fluorination using a chiral amine catalyst (e.g., a derivative of proline) and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The resulting α-fluoroaldehyde can then be reduced to a chiral β-fluoroalcohol. nih.gov This provides a route to chiral building blocks that can be further elaborated. nih.gov

| Method | Catalyst Type | Fluorine Source | Product | Stereocontrol |

| Organocatalytic α-Fluorination | Chiral Amine (e.g., Proline derivative) | Electrophilic (e.g., NFSI) | Chiral α-Fluoroaldehyde | High enantioselectivity nih.gov |

| Metal-Catalyzed Fluorination | Chiral Ligand/Metal Complex (e.g., DBFOX/Ni(II)) | Electrophilic (e.g., Selectfluor) | Chiral Fluorinated Carbonyl | High enantioselectivity organic-chemistry.orgdntb.gov.ua |

Diastereoselective Control in Carbon-Carbon Bond Formations

When constructing the carbon backbone of a molecule that already contains a stereocenter, controlling the formation of new stereocenters relative to the existing one is critical.

Mannich and Aldol Reactions: The Mannich reaction, which forms a β-amino carbonyl compound, is a powerful method for C-C bond formation. acs.orgnih.gov Using a fluorinated ketone or imine in a diastereoselective Mannich reaction can establish a new stereocenter with a specific relationship to the fluorine-bearing carbon. acs.orgnih.govrsc.org For example, the reaction of an enolate with a chiral N-tert-butylsulfinylimine provides excellent diastereocontrol in the synthesis of α-fluoro-β-amino ketones. acs.orgnih.gov Similarly, asymmetric aldol reactions can be used to construct fluorinated synthons with high levels of diastereoselectivity.

Use of Chiral Auxiliaries and Catalysts in Fluorine Introduction or Aldehyde Formation

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org Evans oxazolidinone auxiliaries, for instance, can be attached to a carboxylic acid precursor. rsc.orgsigmaaldrich.comresearchgate.net The resulting imide can then undergo highly diastereoselective alkylation or other modifications before the auxiliary is cleaved to reveal an enantiomerically enriched product. rsc.orgresearchgate.net This strategy could be applied to generate a chiral center on the carbon backbone of a precursor to 5-fluoro-2,2-dimethylpentanoic acid. Sulfinyl auxiliaries have also proven effective in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua

Chiral Catalysts: The development of chiral catalysts has revolutionized asymmetric synthesis.

Asymmetric Fluorination: Chiral transition metal complexes (e.g., based on palladium, nickel, or copper) and chiral organocatalysts can be used for the enantioselective introduction of fluorine. organic-chemistry.orgnih.govresearchgate.net Chiral anion phase-transfer catalysis, for example, can generate a soluble electrophilic fluorine species within a chiral environment, enabling the enantioselective fluorination of alkenes. nih.gov

Asymmetric Aldehyde Synthesis: Organocatalysis, particularly through iminium and enamine activation with chiral secondary amines, offers powerful methods for the asymmetric functionalization of aldehydes or α,β-unsaturated aldehydes, allowing for the construction of complex chiral molecules. researchgate.netbioengineer.orgrsc.orgnih.govacs.org

| Methodology | Tool | Application Example | Outcome |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation of an N-acyl oxazolidinone rsc.orgresearchgate.net | Enantiomerically enriched carboxylic acid precursor |

| Chiral Catalyst | Chiral Phosphoric Acid | Phase-transfer catalytic fluorination of an alkene nih.gov | Enantioselective C-F bond formation |

| Organocatalysis | Chiral Secondary Amine | Iminium-ion catalyzed conjugate addition to an enal nih.gov | Enantioselective C-C bond formation |

Reaction Mechanisms and Reactivity of 5 Fluoro 2,2 Dimethylpentanal

Reactions at the Aldehyde Carbonyl Group

The primary site of chemical reactivity in 5-Fluoro-2,2-dimethylpentanal is the aldehyde carbonyl group. This group is highly susceptible to nucleophilic addition reactions, which are fundamental to many carbon-carbon bond-forming processes. scribd.comscribd.com

Nucleophilic addition is a characteristic reaction of aldehydes. scribd.com Strong nucleophiles, such as Grignard reagents and organolithium compounds, readily attack the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields a secondary alcohol.

Similarly, the addition of a cyanide ion (CN⁻), typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN) under weakly acidic conditions, leads to the formation of a cyanohydrin. libretexts.orglibretexts.org The reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orglibretexts.org

| Nucleophilic Reagent | Reagent Formula | Predicted Product Structure | Product Name |

|---|---|---|---|

| Methylmagnesium Bromide (Grignard) | CH₃MgBr |  | 6-Fluoro-3,3-dimethylhexan-2-ol |

| Phenyllithium (Organolithium) | C₆H₅Li |  | 1-Phenyl-5-fluoro-2,2-dimethylpentan-1-ol |

| Sodium Cyanide / Acid | NaCN / H⁺ |  | 6-Fluoro-2-hydroxy-3,3-dimethylhexanenitrile |

The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds by combining two carbonyl compounds. wikipedia.org One carbonyl compound acts as a nucleophile (in the form of an enolate) and the other as an electrophile. chemeurope.com

This compound is structurally incapable of undergoing a self-aldol reaction or condensation under typical base-catalyzed conditions. For a molecule to act as the nucleophilic component in an aldol reaction, it must be able to form an enolate. This requires the presence of at least one acidic proton on the α-carbon (the carbon adjacent to the carbonyl group). In this compound, the α-carbon is a quaternary carbon, substituted with two methyl groups, and therefore lacks any α-hydrogens. chegg.com Consequently, deprotonation and subsequent enolate formation cannot occur, precluding it from participating in self-aldol reactions.

While it cannot self-condense, this compound can effectively participate in cross-aldol reactions, but only as the electrophilic partner (the "acceptor" molecule). masterorganicchemistry.com When mixed with another aldehyde or a ketone that possesses α-hydrogens in the presence of a base, a directed reaction can occur. The base will selectively form an enolate from the partner carbonyl compound, which will then nucleophilically attack the carbonyl carbon of this compound. masterorganicchemistry.comyoutube.com This strategy avoids the formation of a complex mixture of products often seen in cross-aldol reactions where both partners can enolize. youtube.com The initial product is a β-hydroxy aldehyde or β-hydroxy ketone, which may dehydrate upon heating to form an α,β-unsaturated carbonyl compound. youtube.com

| Enolate Partner | Reaction Condition | Initial Aldol Addition Product | Condensation Product (with heat) |

|---|---|---|---|

| Acetaldehyde | Base (e.g., NaOH) | 3-Hydroxy-7-fluoro-4,4-dimethylheptanal | 7-Fluoro-4,4-dimethylhept-2-enal |

| Acetone | Base (e.g., NaOH) | 5-Hydroxy-7-fluoro-6,6-dimethylheptan-2-one | 7-Fluoro-6,6-dimethylhept-4-en-2-one |

| Butanal | Base (e.g., NaOH, H₂O) chegg.com | 3-Hydroxy-2-ethyl-7-fluoro-4,4-dimethylheptanal | 2-Ethyl-7-fluoro-4,4-dimethylhept-2-enal |

| Cyclohexanone | Base (e.g., LDA then aldehyde addition) youtube.com | 2-((5-Fluoro-2,2-dimethylpentyl)(hydroxy)methyl)cyclohexan-1-one | 2-((5-Fluoro-2,2-dimethylpentylidene)methyl)cyclohexan-1-one |

The aldol reaction between this compound and a prochiral or chiral enolate partner results in the formation of a new stereocenter at the carbon bearing the newly formed hydroxyl group. The stereochemical outcome of such reactions is highly dependent on the geometry of the enolate (E or Z) and the nature of the metal cation and reaction conditions, often explained by the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered transition state involving the metal cation, the enolate oxygen, the enolate double bond, and the aldehyde.

A (Z)-enolate generally leads to the syn-aldol product.

An (E)-enolate generally leads to the anti-aldol product.

By carefully selecting the enolization conditions (e.g., choice of base and solvent) and the use of chiral auxiliaries on the enolate partner, it is possible to achieve a high degree of diastereoselectivity in the formation of the syn or anti product. harvard.edu The steric bulk of the gem-dimethyl group on the α-carbon of this compound would likely play a significant role in influencing the facial selectivity of the nucleophilic attack on the aldehyde.

The aldehyde group is readily oxidized to a carboxylic acid. development-preview.com This transformation is a common reaction for aldehydes and can be accomplished using a variety of oxidizing agents. The oxidation of this compound would yield 5-fluoro-2,2-dimethylpentanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent, which are often used to distinguish aldehydes from ketones. development-preview.com

Reduction Reactions to Alcohols

The aldehyde functional group in this compound is readily susceptible to reduction, yielding the corresponding primary alcohol, 5-fluoro-2,2-dimethylpentan-1-ol. This transformation is a cornerstone of organic synthesis, typically achieved through nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com Sodium borohydride is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent, capable of reducing a wider range of carbonyl compounds, and must be used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.gov

The general mechanism involves the attack of the hydride ion on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent or an added acid during workup to give the final alcohol product. Given the presence of the fluorine atom, which is generally unreactive towards these hydride reagents, the reduction proceeds chemoselectively at the aldehyde group.

Table 1: Common Reducing Agents for Aldehydes

| Reagent | Formula | Typical Solvents | Reactivity Profile |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild; reduces aldehydes and ketones |

Wittig and Related Olefination Reactions

The carbonyl group of this compound serves as an electrophile in olefination reactions, most notably the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com These methods are fundamental for carbon-carbon double bond formation, converting the C=O group into a C=C group with high regioselectivity. libretexts.org

In the Wittig reaction , a phosphorus ylide (a phosphonium (B103445) ylide) acts as the nucleophile. libretexts.org The ylide attacks the aldehyde's carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct, with the formation of the very stable P=O bond being the driving force for the reaction. organic-chemistry.org The stereochemical outcome (Z or E-alkene) is largely dependent on the stability of the ylide used. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org Additionally, the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.org

Table 2: Hypothetical Olefination Products of this compound

| Olefination Reagent | Reagent Structure | Alkene Product Name |

|---|---|---|

| Methylidenetriphenylphosphorane | Ph₃P=CH₂ | 7-Fluoro-4,4-dimethyl-1-hexene |

| Ethyl (triphenylphosphoranylidene)acetate | Ph₃P=CHCO₂Et | Ethyl 9-fluoro-6,6-dimethyl-2-heptenoate |

Formation of Imines, Oximes, and Hydrazones

This compound reacts with primary amines and related nitrogen-based nucleophiles to form compounds containing a carbon-nitrogen double bond. These condensation reactions involve nucleophilic addition to the carbonyl group followed by the elimination of a water molecule and are typically catalyzed by mild acid. masterorganicchemistry.comlumenlearning.com

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. The reaction mechanism proceeds via a carbinolamine intermediate which then dehydrates to form the C=N bond. masterorganicchemistry.comkhanacademy.org The process is reversible and the rate is often optimal at a slightly acidic pH of around 5. lumenlearning.com

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. The mechanism is analogous to imine formation. mdma.ch

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) affords the corresponding hydrazone. nih.gov These derivatives are often highly crystalline, colored solids, historically used for the characterization of aldehydes and ketones. lumenlearning.com

Table 3: Condensation Products of this compound

| Reagent | Reagent Type | Product Class |

|---|---|---|

| Methylamine (CH₃NH₂) | Primary Amine | N-Methyl-5-fluoro-2,2-dimethylpentan-1-imine |

| Hydroxylamine (NH₂OH) | Hydroxylamine | This compound oxime |

Influence of the Fluorine Atom on Reactivity and Reaction Pathways

Inductive Effects of Fluorine on C-5 and Beyond

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). libretexts.org In this compound, this effect is transmitted through the sigma (σ) bonds of the pentyl chain. The fluorine atom at the C-5 position pulls electron density away from C-5, which in turn pulls density from C-4, and so on, along the chain towards the aldehyde group.

Although the inductive effect weakens with distance, it still influences the electronic character of the carbonyl group. The withdrawal of electron density along the carbon backbone ultimately results in the carbonyl carbon (C-1) becoming more electron-deficient, or more electrophilic, compared to its non-fluorinated counterpart, 2,2-dimethylpentanal (B85100). This enhanced electrophilicity can increase the rate of nucleophilic attack at the carbonyl carbon, a key step in the reactions described in section 3.1. Stabilizing the negative charge in the carboxylate anion of a related carboxylic acid through this effect increases the acid's strength. libretexts.orglibretexts.org

Conformational Preferences Induced by Fluorine (e.g., Gauche Effect)

The presence of a fluorine atom can significantly influence the conformational preferences of an alkyl chain. beilstein-journals.orgnih.gov One of the key stereoelectronic interactions is the gauche effect , where in certain molecules like 1,2-difluoroethane, the gauche conformer (with a F-C-C-F dihedral angle of ~60°) is more stable than the anti conformer. wikipedia.org This phenomenon is often explained by hyperconjugation, a stabilizing interaction between the C-H σ bonding orbital and the adjacent C-F σ* antibonding orbital, which is maximized in the gauche arrangement. wikipedia.orgst-andrews.ac.uk

In this compound, the key dihedral angles determining the chain's conformation are around the C4-C5 and C3-C4 bonds. The fluorine atom at C-5 will influence the rotational barrier and the relative stability of the staggered conformers. While classic 1,2-gauche effects are absent, 1,3-interactions and other hyperconjugative effects (e.g., σC–H → σC–F or σC–C → σC–F) will play a role. acs.org The molecule will likely adopt conformations that minimize unfavorable steric interactions (e.g., between the fluorine and the bulky gem-dimethyl group) while maximizing stabilizing electronic interactions like hyperconjugation. nih.gov

Impact on Acidity of Alpha-Hydrogens (if any, in related enolizable aldehydes)

The compound this compound is a non-enolizable aldehyde . Its alpha-carbon (C-2) is a quaternary center, bonded to two methyl groups, the carbonyl carbon (C-1), and C-3. As it lacks any alpha-hydrogens, it cannot form an enolate ion under basic conditions.

However, to understand the fluorine's influence, one can consider a structurally related enolizable aldehyde, such as 5-fluoropentanal . Aldehydes typically have α-hydrogens with a pKₐ in the range of 16-18, making them significantly more acidic than hydrogens on an alkane (pKₐ ~50). libretexts.orgyoutube.com This acidity is due to the resonance stabilization of the resulting enolate conjugate base, where the negative charge is delocalized onto the electronegative oxygen atom. pressbooks.pubucalgary.ca

In 5-fluoropentanal, the electron-withdrawing inductive effect of the fluorine atom at C-5 would further stabilize the enolate formed at C-2. rsc.org By pulling electron density through the carbon chain, the fluorine atom helps to disperse the negative charge of the enolate, making the conjugate base more stable. libretexts.org A more stable conjugate base corresponds to a stronger acid. Therefore, the α-hydrogens of 5-fluoropentanal are predicted to be more acidic (i.e., have a lower pKₐ) than those of the unsubstituted pentanal. The magnitude of this effect would be modest due to the four-bond separation between the fluorine and the acidic α-hydrogens.

Table 4: Comparison of Acidity in Carbonyl Compounds

| Compound | pKₐ of α-Hydrogen | Influencing Factor |

|---|---|---|

| Ketone (general) | ~19-21 | Resonance stabilization of enolate libretexts.org |

| Aldehyde (general) | ~16-18 | Less electron-donating alkyl substitution compared to ketones, stabilizing the enolate ucalgary.ca |

| Ester (general) | ~23-25 | Resonance donation from the alkoxy group destabilizes the enolate ucalgary.ca |

| β-Diketone (general) | ~9 | Additional resonance delocalization across two carbonyl groups significantly stabilizes the enolate youtube.com |

| 5-Fluoropentanal (Predicted) | < pKₐ of Pentanal | Inductive electron-withdrawal by fluorine stabilizes the enolate |

Reactivity of the Branched Aliphatic Chain

The 2,2-dimethylpentyl scaffold presents a unique set of reactive sites along its carbon backbone. The presence of a fluorine atom at the 5-position introduces significant electronic effects that modulate the reactivity of the adjacent C-H bonds.

C-H Functionalization Studies (e.g., radical reactions)

The functionalization of unactivated C(sp³)–H bonds is a formidable challenge in organic synthesis, often requiring harsh conditions or directing groups. acs.orgbeilstein-journals.org In the case of this compound, the C-H bonds along the aliphatic chain exhibit differential reactivity, influenced by the steric hindrance of the gem-dimethyl group and the electron-withdrawing nature of the fluorine atom.

Radical reactions offer a powerful avenue for C-H functionalization. wikipedia.orgnih.gov It is anticipated that radical abstraction of a hydrogen atom from the aliphatic chain of this compound would preferentially occur at the C-4 position. This is due to the activating effect of the adjacent fluorine atom, which can stabilize a resulting radical through hyperconjugation, and the relative accessibility of this site compared to the sterically shielded C-3 position. The generation of such a radical intermediate opens the door to a variety of transformations, including subsequent oxidation, halogenation, or carbon-carbon bond formation.

For instance, visible light-induced photoredox catalysis could be employed to generate acyl radicals from the aldehyde moiety, which can then participate in intramolecular hydrogen atom transfer (HAT) processes. nih.gov However, the functionalization of the aliphatic chain itself is more likely to proceed via intermolecular radical reactions. The development of site-selective C-H functionalization methods that can overcome the inherent challenges posed by sterically demanding substrates remains an active area of research. beilstein-journals.org

Rearrangement Reactions

The structure of this compound, particularly the quaternary carbon at the C-2 position, makes it a candidate for skeletal rearrangement reactions under certain conditions, most notably those involving carbocationic intermediates. wikipedia.orgwikipedia.orgrsc.org

A classic example of such a rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocationic center. wikipedia.orgacs.orgbyjus.com In the context of this compound, formation of a carbocation at the C-3 position, for instance through protonation of the aldehyde followed by loss of water (after conversion to a suitable leaving group), could trigger a 1,2-methyl shift from the C-2 position. This would result in the formation of a more stable tertiary carbocation at C-2, leading to a rearranged carbon skeleton.

Furthermore, 1,2-hydride shifts are also a common phenomenon in carbocation chemistry, driven by the formation of a more stable cationic intermediate. csbsju.edufiveable.meacs.org For example, if a carbocation were to form at the C-1 position (the aldehyde carbon), a 1,2-hydride shift from C-3 is conceivable, though less likely than rearrangements involving the more substituted part of the molecule. The presence of the electron-withdrawing fluorine atom at the C-5 position would likely destabilize any carbocation formation in its vicinity, making rearrangements involving the C-4 and C-5 positions less favorable.

The study of such rearrangements in α,α-disubstituted aldehydes has shown that these transformations can be controlled and even rendered enantioselective through the use of chiral Lewis acids, offering a pathway to complex molecular architectures. acs.orgwikipedia.orgresearchgate.net

Catalytic Reactions Involving this compound

The aldehyde functionality is a versatile handle for a wide array of catalytic transformations. The steric hindrance imposed by the gem-dimethyl group at the α-position of this compound presents both challenges and opportunities in catalysis.

Organocatalysis in Aldehyde Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. acs.orgresearchgate.netnih.gov For α,α-disubstituted aldehydes like this compound, enamine and enol catalysis are key strategies to achieve high enantioselectivity in various transformations.

Chiral primary or secondary amines can react with the aldehyde to form a transient chiral enamine. This enamine can then act as a nucleophile in reactions such as Michael additions to nitroalkenes, affording γ-nitroaldehydes with high enantiomeric excess. acs.orgresearchgate.net The steric bulk at the α-position of the aldehyde can influence the E/Z geometry of the enamine intermediate, which in turn can affect the stereochemical outcome of the reaction.

| Catalyst Type | Reaction | Product Type | Typical Enantioselectivity |

| Chiral Primary Amine-Salicylamides | Conjugate addition to nitroalkenes | γ-Nitroaldehydes | Up to 95% ee researchgate.net |

| Chiral Pyrrolidine Derivatives | α-Functionalization | α-Substituted aldehydes | Variable, catalyst dependent |

| Chiral Diamines | Michael additions | Quaternary carbon-containing products | Up to 91% ee libretexts.org |

Furthermore, the α-amination and α-oxygenation of α,α-disubstituted aldehydes have been successfully achieved using organocatalysts, demonstrating the versatility of this approach for the introduction of heteroatoms at the sterically congested α-position. nih.gov

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, offer a complementary set of catalytic transformations for aldehydes.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and C-H functionalization reactions. For a molecule like this compound, several palladium-catalyzed transformations can be envisioned.

The aldehyde group can be a directing group for C-H activation at other positions in the molecule. For instance, in the presence of a suitable palladium catalyst and an appropriate ligand, it is conceivable to achieve β- or γ-C-H arylation of the aliphatic chain. However, the steric hindrance of the neopentyl-like fragment might pose a significant challenge.

Alternatively, the aldehyde itself can participate in cross-coupling reactions. For example, after conversion to a suitable derivative such as an enol triflate, the molecule could undergo Suzuki, Stille, or other cross-coupling reactions. More directly, recent advances have shown that aldehydes can be used as coupling partners in reductive coupling reactions.

The neopentyl phosphine ligands, which share structural similarity with the carbon skeleton of this compound, are known to be excellent ligands in palladium-catalyzed amination and arylation reactions due to their steric bulk and electron-donating properties. rsc.org This suggests that the 2,2-dimethylpentyl group would be stable under many palladium-catalyzed conditions, allowing for selective transformations at the aldehyde or other parts of the molecule.

| Reaction Type | Potential Transformation of this compound | Key Considerations |

| Buchwald-Hartwig Amination | Unlikely to directly participate | The neopentyl-like structure is similar to effective phosphine ligands. rsc.org |

| α-Arylation | Arylation at the α-position (after enolization) | Steric hindrance at the α-position would be a major challenge. |

| Decarbonylative Coupling | Coupling with an aryl halide with loss of CO | A potential pathway for C-C bond formation. |

| C-H Arylation | Arylation at the β or γ position | Requires a suitable directing group strategy and ligand. |

Lack of Specific Research Data Precludes Article Generation

A thorough and extensive search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the specific chemical compound This compound . While general principles of copper- and iridium-catalyzed reactions involving aldehydes and fluorinated molecules are well-documented, no specific studies detailing the reaction mechanisms or reactivity of this compound under these catalytic conditions could be identified.

Direct copper- and iridium-catalyzed reactions of this compound.

Reactions involving structurally similar fluorinated aliphatic aldehydes to infer potential reactivity.

Synthesis routes for this compound that might describe its subsequent chemical behavior.

Despite these efforts, the search did not yield any publications with specific experimental details, such as reaction schemes, catalyst systems, reaction conditions, product yields, or stereoselectivity data for the copper- or iridium-catalyzed reactions of this particular compound.

The absence of this fundamental research data makes it impossible to generate a scientifically accurate and informative article that adheres to the user's detailed outline, including the mandatory inclusion of data tables and specific research findings. Proceeding without such information would lead to speculation and fall short of the required professional and authoritative tone.

Therefore, the generation of the requested article focusing on the "" under copper and iridium catalysis cannot be completed at this time due to the lack of available scientific evidence.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and orbital energies within a molecule. These calculations are fundamental to predicting chemical behavior.

The distribution of electron density in 5-Fluoro-2,2-dimethylpentanal is highly influenced by the presence of electronegative oxygen and fluorine atoms. Atomic charge calculations quantify the partial positive or negative charge on each atom, which is crucial for understanding electrostatic interactions.

The oxygen atom of the carbonyl group and the fluorine atom at the terminal position are expected to bear significant partial negative charges (δ⁻) due to their high electronegativity. encyclopedia.pub Consequently, the carbonyl carbon and the carbon atom bonded to fluorine will exhibit partial positive charges (δ⁺). The molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule. For this compound, the negative potential would be concentrated around the oxygen and fluorine atoms, while positive potential would be located around the carbonyl carbon and the hydrogen of the aldehyde group.

Table 1: Calculated Atomic Charges for Selected Atoms of this compound (Note: Specific values require dedicated quantum chemical calculations, which are not publicly available. The data below is illustrative based on general chemical principles.)

| Atom | Predicted Partial Charge (Illustrative) |

| O (Carbonyl) | δ⁻ (Negative) |

| C (Carbonyl) | δ⁺ (Positive) |

| F (Fluoro) | δ⁻ (Negative) |

| C5 (C-F) | δ⁺ (Positive) |

| H (Aldehyde) | δ⁺ (Positive) |

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

For this compound, the HOMO is likely to be localized on the oxygen atom of the carbonyl group, which possesses lone pairs of electrons. The LUMO is expected to be centered on the π* anti-bonding orbital of the C=O double bond. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Note: Specific energy values (in electron volts, eV) require dedicated calculations and are illustrative.)

| Molecular Orbital | Predicted Energy (eV) (Illustrative) | Primary Location |

| HOMO | -9.5 | Oxygen lone pair (n) |

| LUMO | -1.2 | Carbonyl π* orbital |

| HOMO-LUMO Gap | 8.3 | - |

Conformational Analysis of this compound

The flexibility of the pentanal chain allows the molecule to exist in various spatial arrangements, known as conformers. Conformational analysis helps identify the most stable (lowest energy) structures and the energy barriers between them.

The rotation around the single bonds (C-C) in the backbone of this compound gives rise to different conformers. The stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions. The bulky gem-dimethyl group at the C2 position significantly restricts rotational freedom around the C2-C3 bond. The most stable conformers will arrange the atoms to minimize steric repulsion and maximize stabilizing non-covalent interactions.

An energy profile, or potential energy surface scan, can be computationally generated by systematically rotating a specific dihedral angle and calculating the energy at each step. This profile reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. For this compound, scans of the dihedral angles along the C2-C3, C3-C4, and C4-C5 bonds would be necessary to fully characterize its conformational landscape. The energy differences between various staggered and eclipsed forms would define the relative populations of each conformer at a given temperature.

Within certain conformers of this compound, weak intramolecular non-covalent interactions can occur, which contribute to their stability. encyclopedia.pub These interactions, such as hydrogen bonds, are critical in determining the three-dimensional structure of molecules. encyclopedia.pubnih.gov

Specifically, a hydrogen bond-like interaction could form between the fluorine atom and a hydrogen atom on one of the nearby methylene (B1212753) groups (C-H···F). Similarly, the carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with hydrogens on the C3 or C4 positions (C-H···O). The existence and strength of these interactions are highly dependent on the geometry of the conformer, requiring specific spatial arrangements that bring the relevant atoms into close proximity. The analysis of these weak bonds often employs methods like Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index. nih.govresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

The reactivity of aldehydes is fundamentally governed by the electrophilic nature of the carbonyl carbon. Computational studies, primarily using Density Functional Theory (DFT), have extensively modeled the reaction pathways of various aldehydes, providing insights into their reactivity. researchgate.netmdpi.com

The primary mode of reaction for aldehydes is nucleophilic addition to the carbonyl group. libretexts.orgunizin.org The mechanism involves the approach of a nucleophile to the sp²-hybridized carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes to sp³. libretexts.org This process is distinct from nucleophilic substitution as aldehydes lack a suitable leaving group. The subsequent step typically involves protonation of the alkoxide to yield an alcohol. libretexts.org

Computational models have shown that aldehydes are generally more reactive than ketones towards nucleophiles. This enhanced reactivity is attributed to two main factors:

Electronic Effects: Aldehydes possess only one alkyl group attached to the carbonyl carbon, compared to two in ketones. Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon. With fewer electron-donating groups, the carbonyl carbon in an aldehyde is more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

Steric Effects: The single substituent in aldehydes presents less steric hindrance to the approaching nucleophile compared to the two bulkier groups in ketones. This results in a lower energy transition state for the formation of the tetrahedral intermediate in aldehydes. libretexts.orgunizin.org

Transition state analysis for reactions such as the Cannizzaro reaction, which involves the disproportionation of an aldehyde, has been performed using quantum-chemical modeling. These studies identify the transition states for hydride transfer between two aldehyde molecules, a key step in the reaction mechanism. researchgate.net For instance, in the study of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, the energy barriers for different transition states leading to the reaction products were calculated, providing a detailed understanding of the reaction's energetic landscape. researchgate.net

Theoretical investigations into reactions like the cyanosilylation of aldehydes have also been conducted. DFT calculations on the catalytic activity of materials like MIL-101(Cr) show that the catalyst can significantly accelerate the reaction compared to the non-catalyzed process by acting as a Lewis acid. researchgate.net Such studies help in understanding the role of catalysts in activating the aldehyde for nucleophilic attack.

In the context of this compound, the presence of the electron-withdrawing fluorine atom at the 5-position is expected to have a minor electronic influence on the distant carbonyl group. The primary determinants of its reactivity will be the inherent electrophilicity of the aldehyde functional group and the steric hindrance provided by the 2,2-dimethyl substituents.

Table 1: Theoretical Comparison of Aldehyde and Ketone Reactivity

| Feature | Aldehyde (e.g., Acetaldehyde) | Ketone (e.g., Acetone) | Rationale |

| Carbonyl Carbon Electrophilicity | Higher | Lower | Fewer electron-donating alkyl groups in aldehydes. libretexts.org |

| Steric Hindrance | Lower | Higher | Fewer bulky substituents around the carbonyl group. libretexts.orgunizin.org |

| Transition State Energy (Nucleophilic Addition) | Lower | Higher | Less steric crowding in the transition state. unizin.org |

| Overall Reactivity towards Nucleophiles | More Reactive | Less Reactive | Combination of electronic and steric factors. libretexts.org |

The synthesis of this compound would involve the introduction of a fluorine atom into a pentanal derivative. Theoretical studies on the fluorination of alkanes and related organic molecules provide insights into the plausible pathways for its formation. Electrophilic fluorination is a common method for creating C-F bonds. 20.210.105researchgate.net

Computational studies have explored the mechanisms of C-H activation and subsequent fluorination. These reactions can be catalyzed by transition metal complexes. core.ac.uknih.gov For instance, the functionalization of methane (B114726) using first-row late transition metal complexes has been studied computationally, indicating that a hydrogen atom abstraction (HAA) followed by a radical rebound (RR) mechanism is feasible. nih.gov The energetics of these steps are influenced by the metal, its ligands, and any fluorinated substituents. nih.gov

In the context of synthesizing this compound, a likely precursor would be 2,2-dimethylpentanal (B85100) or a related derivative. The fluorination would target a C-H bond on the pentyl chain. The selectivity of this process is a key challenge. Theoretical studies on fluorination show that the reactivity of C-H bonds generally follows the order tertiary > secondary > primary, although the selectivity with highly reactive fluorine atoms can be low. 20.210.105

DFT studies on electrophilic fluorination of aromatic compounds with reagents like Selectfluor have shown that the reaction can proceed via a single electron transfer (SET) mechanism. researchgate.net Similar mechanisms could be at play in the fluorination of aliphatic chains. The presence of functional groups can direct the fluorination. For instance, the "ortho-fluorine effect" in manganese(I)-mediated C–H activation demonstrates how existing fluorine atoms can direct further functionalization. acs.org

For a molecule like 2,2-dimethylpentanal, direct fluorination would likely lead to a mixture of products. Theoretical modeling can help predict the most likely sites of fluorination by calculating the activation energies for C-H bond cleavage at different positions. The presence of the gem-dimethyl group at the 2-position would sterically hinder reactions at the adjacent carbons, potentially favoring fluorination at the more remote 4- or 5-positions.

Table 2: General Theoretical Fluorination Pathways

| Pathway | Description | Key Intermediates | Computational Insights |

| Electrophilic Fluorination | Direct reaction with an electrophilic fluorine source (e.g., F₂ or Selectfluor). 20.210.105researchgate.net | Carbocation or radical cation. | SET mechanism is often preferred over Sₙ2 for reagents like Selectfluor. researchgate.net |

| Radical Fluorination | Involves free radical intermediates, often initiated by light or a radical initiator. | Alkyl radicals. | Low selectivity for different types of C-H bonds due to high reactivity of fluorine radicals. 20.210.105 |

| Transition-Metal Catalyzed C-H Fluorination | C-H bond activation by a metal complex followed by fluorination. core.ac.uknih.govresearchgate.net | Organometallic intermediates, metal-oxo species. | Activation barriers and reaction thermodynamics are highly dependent on the catalyst system. nih.govresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules in various environments. For this compound, MD simulations would reveal the preferred three-dimensional structures and the dynamics of their interconversion.

The conformational landscape of substituted pentanes has been a subject of theoretical and experimental studies. aip.orgyoutube.com The presence of substituents influences the relative energies of different conformers (e.g., anti, gauche). For a pentane (B18724) chain, the most stable conformation is typically the all-staggered, anti-anti conformation. acs.org However, the introduction of substituents can lead to a preference for other conformations to minimize steric interactions. In the case of 2,2-dimethylpentanal, the bulky gem-dimethyl group at the C2 position will significantly influence the conformational preferences of the carbon backbone.

The fluorine atom at the C5 position in this compound is also expected to impact its conformational dynamics. Studies on 1,3-difluorinated alkanes have shown that fluorine substitution can profoundly affect molecular conformation. acs.org The gauche effect, where a gauche arrangement of electronegative substituents is favored, can play a significant role. MD simulations of fluorinated alkanes in different solvents, such as water or organic solvents, can elucidate how the environment modulates these conformational preferences. acs.orgnih.gov For example, simulations of perfluoroalkylalkanes have shown that these molecules can self-assemble into organized structures in solution. nih.govulisboa.pt

Table 3: Predicted Dominant Conformations of Substituted Pentanes

| Molecule | Predicted Most Stable Conformation | Key Stabilizing/Destabilizing Interactions |

| n-Pentane | Anti-anti | Minimization of gauche interactions. acs.org |

| 2,2-Dimethylpentane | Staggered conformations that minimize steric clash with the gem-dimethyl group. | Steric hindrance from the t-butyl-like group. |

| 1-Fluoropentane | Likely a preference for anti conformation around the C1-C2 bond. | Dipole-dipole interactions and steric effects. |

| This compound | A complex balance of staggered conformations to minimize steric interactions from the gem-dimethyl group and the aldehyde group, and to accommodate the C-F bond dipole. | Steric hindrance, dipole-dipole interactions, potential for weak intramolecular hydrogen bonding. |

MD simulations can also provide detailed insights into the interactions of this compound with its environment, such as solvent molecules or the active site of a catalyst.

The solvation of fluorinated compounds is a complex phenomenon. The fluorine atom is highly electronegative but a poor hydrogen bond acceptor. MD simulations of fluorinated molecules in aqueous solution can reveal the structure of the surrounding water molecules and the nature of the solute-solvent interactions. nih.gov Similarly, in non-polar solvents, the simulations would illustrate the van der Waals interactions that govern the solvation process.

In the context of catalysis, MD simulations can model the docking of this compound into the active site of an enzyme or a synthetic catalyst. nih.gov For instance, in an enzyme-catalyzed reduction of the aldehyde, simulations could show how the substrate binds to the active site, the orientation of the aldehyde group relative to the catalytic residues and a cofactor like NADH, and the role of specific interactions (e.g., hydrogen bonds, hydrophobic interactions) in stabilizing the enzyme-substrate complex. nih.gov

Computational studies on enzyme-catalyzed reactions involving aldehydes have highlighted the importance of specific residues in the active site for substrate binding and catalysis. nih.govnih.gov For a hypothetical enzyme acting on this compound, MD simulations could help identify key residues that interact with the dimethylated head group, the aliphatic chain, and the terminal fluorine atom, thereby providing a rationale for the enzyme's substrate specificity and catalytic efficiency.

The interaction with catalytic surfaces, such as in heterogeneous catalysis, can also be modeled. For example, MD simulations can be used to study the adsorption of the aldehyde onto a metal surface and the subsequent conformational changes and reactions.

Derivatives and Transformations of 5 Fluoro 2,2 Dimethylpentanal

Formation of Fluorinated Pentanoic Acid Derivatives

The aldehyde functional group in 5-Fluoro-2,2-dimethylpentanal can be readily oxidized to the corresponding carboxylic acid, yielding 5-fluoro-2,2-dimethylpentanoic acid. This transformation is a fundamental reaction in organic synthesis. Aldehydes are susceptible to oxidation by a range of reagents, from strong oxidants like chromium-based compounds to milder options. libretexts.orgjove.comucalgary.ca

The oxidation typically proceeds via the formation of a hydrate (B1144303) intermediate upon addition of water to the aldehyde, which is then oxidized to the carboxylic acid. ucalgary.ca Common and effective reagents for this conversion include Jones reagent (CrO₃ in aqueous sulfuric acid) and potassium permanganate (B83412) (KMnO₄). libretexts.orgjove.com Milder, more selective methods such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) are also applicable, particularly when sensitive functional groups are present elsewhere in the molecule.

Table 1: Representative Reagents for the Oxidation of this compound

| Reagent | Conditions | Product |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | 5-Fluoro-2,2-dimethylpentanoic acid |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | 5-Fluoro-2,2-dimethylpentanoic acid |

| Sodium Chlorite (NaClO₂) | t-BuOH, NaH₂PO₄, 2-methyl-2-butene | 5-Fluoro-2,2-dimethylpentanoic acid |

| Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous ammonia | 5-Fluoro-2,2-dimethylpentanoic acid |

Synthesis of Fluorinated Alcohols and Amines

Fluorinated Alcohols

The aldehyde can be reduced to the corresponding primary alcohol, 5-fluoro-2,2-dimethylpentan-1-ol. This is a standard transformation typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice for this reduction. For a more reactive option, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup.

Table 2: Reagents for the Reduction of this compound to the Corresponding Alcohol

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 5-Fluoro-2,2-dimethylpentan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 5-Fluoro-2,2-dimethylpentan-1-ol |

Fluorinated Amines

The synthesis of fluorinated amines from this compound is most directly accomplished through reductive amination. acs.orgresearchgate.net This powerful method involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the target amine. The choice of reducing agent is crucial to favor reduction of the C=N double bond over the starting aldehyde.

Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose. acs.org This process allows for the synthesis of a diverse array of N-substituted 5-fluoro-2,2-dimethylpentylamines. The development of methods for synthesizing fluorinated amines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govmdpi.comacs.org

Table 3: General Scheme for Reductive Amination

| Amine (R¹R²NH) | Reducing Agent | Product (5-fluoro-2,2-dimethylpentyl-NR¹R²) |

|---|---|---|

| Ammonia (NH₃) | NaBH(OAc)₃ or NaBH₃CN | 5-Fluoro-2,2-dimethylpentan-1-amine |

| Primary Amine (RNH₂) | NaBH(OAc)₃ or NaBH₃CN | N-Alkyl-5-fluoro-2,2-dimethylpentan-1-amine |

| Secondary Amine (R₂NH) | NaBH(OAc)₃ or NaBH₃CN | N,N-Dialkyl-5-fluoro-2,2-dimethylpentan-1-amine |

Construction of Heterocyclic Compounds Incorporating the Fluorinated Pentane (B18724) Scaffold

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic systems.

Ring-Closing Reactions Involving the Aldehyde Functionality

Intramolecular cyclization reactions can be envisioned where the aldehyde group acts as an electrophile, reacting with a nucleophile positioned elsewhere on the carbon chain. For instance, a hypothetical derivative of this compound, where the fluorine at C-5 is substituted by a hydroxyl or amino group, could undergo acid-catalyzed intramolecular cyclization to form a cyclic ether (a substituted tetrahydrofuran) or a cyclic amine (a substituted piperidine), respectively. Such cascade reactions, often involving nucleophilic addition followed by cyclization, are powerful tools for building complex ring systems. beilstein-journals.orgacs.org

Annulation Strategies

Annulation, or ring-forming, strategies can utilize this compound as a key building block. pressbooks.pubscripps.edu One of the most well-known annulation methods is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. pressbooks.pubvanderbilt.edu In a hypothetical scenario, if this compound were first converted to an α,β-unsaturated ketone, it could then act as the Michael acceptor. Alternatively, the aldehyde itself could participate in other annulation schemes, such as those catalyzed by N-heterocyclic carbenes (NHCs), to construct various ring systems. scripps.edursc.org

Preparation of Fluorinated Alkenes and Alkanes from this compound

Fluorinated Alkenes